2,5-Dimethoxycinnamaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
33538-93-1 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h3-8H,1-2H3/b4-3+ |
InChI Key |
QODHTNANDXLRSB-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C=O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC=O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Chemistry for 2,5 Dimethoxycinnamaldehyde
Established Synthetic Pathways from Precursors
Utilization of 2,5-Dimethoxybenzaldehyde (B135726) as a Key Starting Material
A primary and direct route to 2,5-Dimethoxycinnamaldehyde involves the use of 2,5-dimethoxybenzaldehyde as the foundational starting material. chemicalbook.combloomtechz.com This aromatic aldehyde already possesses the required dimethoxy-substituted phenyl ring, simplifying the subsequent steps to introduce the propenal side chain.
The synthesis of the precursor, 2,5-dimethoxybenzaldehyde, can be accomplished through several methods. One common pathway starts with the oxidation of anethole (B165797) to anisaldehyde. chemicalbook.comchemicalbook.com The resulting anisaldehyde undergoes a Baeyer-Villiger oxidation, followed by hydrolysis to yield 4-methoxyphenol (B1676288). chemicalbook.comchemicalbook.com Subsequent formylation of 4-methoxyphenol via the Reimer-Tiemann reaction and methylation of the resulting 2-hydroxy-5-methoxybenzaldehyde (B1199172) affords 2,5-dimethoxybenzaldehyde. chemicalbook.comchemicalbook.comcqu.edu.cn
An alternative synthesis of the benzaldehyde (B42025) precursor involves the Vilsmeier-Haack formylation of 1,4-dimethoxybenzene. bloomtechz.com This reaction introduces an aldehyde group onto the aromatic ring using a Vilsmeier reagent, which is generated from phosphorus oxychloride and dimethylformamide. bloomtechz.com Hydrolysis of the intermediate product then yields 2,5-dimethoxybenzaldehyde. bloomtechz.com Direct oxidation of 2,5-dimethoxytoluene (B1361827) using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide also provides a route to the target benzaldehyde. bloomtechz.com
Condensation Reactions for α,β-Unsaturated Aldehyde Formation
The formation of the α,β-unsaturated aldehyde moiety in this compound is commonly achieved through condensation reactions. sigmaaldrich.comlibretexts.org The aldol (B89426) condensation is a particularly relevant and widely employed method. sigmaaldrich.commagritek.com In this reaction, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which then undergoes dehydration to yield a conjugated enone. sigmaaldrich.com
Specifically for the synthesis of this compound, 2,5-dimethoxybenzaldehyde is condensed with acetaldehyde (B116499). vulcanchem.com This reaction, typically carried out in the presence of a base, results in the formation of the target cinnamaldehyde (B126680) derivative. magritek.comvulcanchem.com The reaction proceeds through the formation of a β-hydroxy aldehyde intermediate, which readily eliminates a molecule of water to produce the stable, conjugated system of this compound. libretexts.org
The Claisen-Schmidt reaction, a variation of the aldol condensation, involves the reaction of an aldehyde or ketone with an aryl aldehyde that lacks alpha-protons, such as 2,5-dimethoxybenzaldehyde, to form an α,β-unsaturated derivative. libretexts.org This reaction is also a viable method for the synthesis of this compound.
Catalytic Systems and Reaction Condition Optimization
The efficiency and selectivity of the synthesis of this compound and related cinnamaldehyde derivatives are significantly influenced by the choice of catalytic systems and the optimization of reaction conditions.
Base-Catalyzed Approaches
Base catalysis is fundamental to the aldol condensation reactions used to synthesize this compound. sigmaaldrich.commagritek.com Common bases employed include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). sigmaaldrich.com The base facilitates the deprotonation of the α-carbon of the enolizable carbonyl compound (e.g., acetaldehyde), generating the nucleophilic enolate ion. magritek.com This enolate then attacks the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde.
The reaction conditions for these base-catalyzed condensations can be optimized to improve yields and minimize side reactions. For instance, the reaction of benzaldehyde with acetaldehyde can be significantly accelerated by increasing the amount of ammonia (B1221849) as a base catalyst in near-critical water. ntnu.no Temperature also plays a crucial role, with an optimal range for maximizing the yield of cinnamaldehyde. ntnu.no
| Catalyst System | Reactants | Product | Key Findings |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Aldehyde/Ketone Enolate + Carbonyl Compound | β-hydroxy aldehyde/ketone | Fundamental for aldol condensation. sigmaaldrich.com |
| Ammonia (NH3) in near-critical water | Benzaldehyde + Acetaldehyde | Cinnamaldehyde | Reaction rate increases with the amount of ammonia. ntnu.no |
Metal-Catalyzed Transformations for Cinnamaldehyde Derivatives
Metal-catalyzed reactions offer alternative and often milder routes to cinnamaldehyde derivatives. Palladium-catalyzed reactions, in particular, have been effectively used. The oxidative Heck reaction, for instance, allows for the one-step synthesis of cinnamaldehyde derivatives from acrolein and various arylboronic acids in good to excellent yields. acs.orgnih.gov This palladium(II)-catalyzed reaction is mild, selective, and can be performed under base-free conditions. acs.orgnih.gov
Copper catalysts have also been employed in the synthesis of quinazoline (B50416) derivatives from cinnamaldehyde, demonstrating the utility of metal catalysis in transformations involving cinnamaldehyde structures. mdpi.com Although this is a downstream application, it highlights the compatibility of the cinnamaldehyde functional group with metal-catalyzed processes. Iron catalysis has also emerged as a significant area of research for various chemical transformations. mdpi.com
| Catalyst System | Reaction Type | Reactants | Product | Yield |
| Palladium(II) | Oxidative Heck | Acrolein + Arylboronic Acids | Cinnamaldehyde Derivatives | 43-92% nih.gov |
| Copper(I) Chloride (CuCl) / DABCO / 4-HO-TEMPO | Oxidative Dehydrogenation | 2-Aminobenzylamines + Cinnamaldehyde | Quinolines | Moderate to excellent mdpi.com |
Oxidative Syntheses of Arylpropanoids to Cinnamaldehyde Derivatives
Oxidative methods provide another avenue for the synthesis of cinnamaldehyde derivatives from arylpropanoid precursors. These reactions involve the oxidation of a phenylpropane skeleton to introduce the aldehyde functionality at the appropriate position.
One such method involves the oxidation of phenylpropane derivatives using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). For example, 2,4,5-trimethoxycinnamaldehyde (B8644002) has been synthesized from 2,4,5-trimethoxyphenylpropane via a thermal method using DDQ in the presence of a catalytic amount of acetic acid. google.com This approach demonstrates the feasibility of oxidizing a saturated propyl side chain to the desired α,β-unsaturated aldehyde.
Enzymatic and photochemical single-electron transfer (SET) promoted C-C bond cleavage reactions of lignin (B12514952) model compounds, which are essentially arylpropanoids, can also generate aldehydes. acs.org These reactions, catalyzed by enzymes like lignin peroxidase or by photochemical means, proceed through arylpropanoid cation radicals and predominantly yield aldehydes. acs.org While not a direct synthesis of this compound, this highlights a bio-inspired oxidative pathway to related structures.
| Precursor | Oxidizing Agent/Method | Product | Reference |
| 2,4,5-Trimethoxyphenylpropane | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 2,4,5-Trimethoxycinnamaldehyde | google.com |
| Lignin Model Compounds (Arylpropanoids) | Lignin Peroxidase / Photochemical SET | Aldehydes | acs.org |
An in-depth examination of the synthetic pathways leading to this compound reveals a focus on efficiency, control, and adherence to environmentally conscious principles. Modern synthetic strategies increasingly prioritize green chemistry, while advanced methods address the inherent challenges of selectivity in aromatic substitution and side-chain formation.
Chemical Reactivity and Derivatization Strategies of 2,5 Dimethoxycinnamaldehyde
Reactivity of the Aldehyde Functionality
The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.
Nucleophilic addition is a fundamental reaction of aldehydes. fiveable.mepressbooks.pubsavemyexams.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. fiveable.mepressbooks.pub This intermediate can then be protonated to yield an alcohol. pressbooks.pub The reactivity of the aldehyde is influenced by electronic factors; the greater polarization of the aldehyde carbonyl group makes it more reactive than a ketone. pressbooks.pub
A common example is the formation of cyanohydrins through the addition of a cyanide ion. This reaction is significant in organic synthesis as it extends the carbon chain. savemyexams.com The general mechanism involves the attack of the cyanide nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. savemyexams.com
| Reaction | Nucleophile | Product Type |
| Cyanohydrin Formation | CN⁻ | 2-Hydroxy-3-(2,5-dimethoxyphenyl)butanenitrile |
| Grignard Reaction | R-MgX | Secondary Alcohol |
| Acetal Formation | R-OH, H⁺ | Acetal |
Table 1: Examples of Nucleophilic Addition Reactions with 2,5-Dimethoxycinnamaldehyde
Aldehydes readily react with hydroxylamine (B1172632) to form oximes. wikipedia.orgnih.gov This condensation reaction proceeds via a nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. masterorganicchemistry.comnih.gov Oximes exist as E/Z stereoisomers and are important intermediates in various synthetic transformations. wikipedia.org For instance, the Beckmann rearrangement of an oxime derived from an aldehyde can lead to the formation of a nitrile. masterorganicchemistry.com
Furthermore, oxime radicals, which can be generated from oximes, participate in intra- and intermolecular reactions, often leading to the formation of five-membered rings like isoxazolines or nitrones. d-nb.info
| Reactant | Product | Transformation Type |
| Hydroxylamine (NH₂OH) | This compound oxime | Oxime formation |
| Substituted Hydrazines | Hydrazones | Hydrazone formation |
Table 2: Oxime and Hydrazone Formation from this compound
The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes into alkenes. researchgate.net The Wittig reaction utilizes a phosphonium (B103445) ylide to react with the aldehyde, forming a new carbon-carbon double bond. researchgate.netharvard.edu
The HWE reaction, which employs a phosphonate-stabilized carbanion, offers several advantages over the traditional Wittig reaction. wikipedia.orgdiva-portal.org These carbanions are generally more nucleophilic and less basic than phosphonium ylides. wikipedia.org A significant benefit of the HWE reaction is the easy removal of the dialkylphosphate byproduct through aqueous extraction. harvard.edudiva-portal.org This reaction typically shows excellent E-selectivity in the formation of the alkene product. wikipedia.orgorganic-chemistry.org The mechanism involves the nucleophilic addition of the phosphonate (B1237965) carbanion to the aldehyde, followed by elimination to form the alkene. wikipedia.org
| Reaction | Reagent | Key Features | Typical Product |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Formation of C=C bond | Substituted alkene |
| Horner-Wadsworth-Emmons | Phosphonate carbanion ((RO)₂P(O)CH⁻R') | High E-selectivity, easy byproduct removal | (E)-Alkene |
Table 3: Olefination Reactions of this compound
Reactivity of the α,β-Unsaturated Alkene Moiety
The presence of the conjugated C=C double bond adjacent to the carbonyl group allows for 1,4-conjugate addition reactions, in addition to reactions typical of alkenes.
The selective reduction of the C=C double bond in α,β-unsaturated aldehydes without affecting the carbonyl group is a common synthetic challenge. chemistryviews.org Catalytic hydrogenation is a widely used method for this transformation. chemistryviews.org Various catalysts, including those based on rhodium and iridium, have been developed to achieve high chemoselectivity for the hydrogenation of the alkene moiety. chemistryviews.orgorganic-chemistry.org For instance, a rhodium hydride complex has been shown to effectively catalyze the selective hydrogenation of the C=C double bond in α,β-unsaturated carbonyl compounds. chemistryviews.org
Alternatively, transfer hydrogenation using a hydrogen donor like 2-propanol can also be employed. organic-chemistry.org In some cases, complete reduction of both the alkene and the aldehyde can be achieved, for example, by using a Raney Ni-Al alloy in aqueous media, which can yield the corresponding saturated alcohol. lew.ro Recent developments have also focused on the selective hydrodeoxygenation of the carbonyl group to yield alkenes. nih.gov
| Reaction Condition | Product |
| Catalytic Hydrogenation (e.g., H₂, Rh catalyst) | 2,5-Dimethoxybenzenepropanal |
| Transfer Hydrogenation (e.g., 2-propanol, Ir catalyst) | 2,5-Dimethoxybenzenepropanal |
| Raney Ni-Al alloy, H₂O | 2,5-Dimethoxybenzenepropanol |
Table 4: Reduction Products of this compound
Cycloaddition reactions are powerful tools for the construction of cyclic systems. pressbooks.pub The Diels-Alder reaction, a [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. libretexts.org In the context of this compound, the α,β-unsaturated system can act as the dienophile. The reactivity in these reactions is governed by frontier molecular orbital (FMO) theory, with the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other being crucial. libretexts.org
Other types of cycloaddition reactions, such as [3+2] and [2+2] cycloadditions, are also possible. uchicago.edufiveable.me For example, dipolar cycloadditions with 1,3-dipoles like nitrones or azides can lead to the formation of five-membered heterocyclic rings. libretexts.orguchicago.edufiveable.me The regioselectivity of these reactions is influenced by both electronic and steric factors. uchicago.edu
| Reaction Type | Reactant | Product Ring System |
| Diels-Alder [4+2] | Conjugated diene | Cyclohexene derivative |
| Dipolar [3+2] | Nitrone | Isoxazolidine derivative |
| Dipolar [3+2] | Azide | Triazoline derivative |
Table 5: Potential Cycloaddition Reactions Involving the Alkene of this compound
Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dimethoxycinnamaldehyde
Vibrational Spectroscopy
Vibrational spectroscopy provides critical insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. Techniques such as Infrared (IR) and Raman spectroscopy are fundamental in identifying the functional groups present, offering a molecular fingerprint that is unique to the compound's structure.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the energy required to excite the vibrational modes of different functional groups. For 2,5-Dimethoxycinnamaldehyde, the IR spectrum is expected to show a series of characteristic absorption bands that confirm the presence of its key structural features: the aldehyde group, the carbon-carbon double bond of the vinyl group, the substituted benzene (B151609) ring, and the methoxy (B1213986) ether groups.
While a definitive experimental spectrum for this compound is not detailed in the available literature, its expected absorption peaks can be reliably predicted based on the known vibrational frequencies of its constituent functional groups and by comparison with related molecules like cinnamaldehyde (B126680) and 2,5-dimethoxybenzaldehyde (B135726). ias.ac.inchemicalbook.comnist.gov The conjugation between the benzene ring, the C=C double bond, and the C=O double bond is expected to lower the frequency of the carbonyl stretch compared to a simple aliphatic aldehyde. masterorganicchemistry.com A key diagnostic feature for aldehydes is the aldehydic C-H stretch, which typically appears as two weak to medium peaks between 2850 and 2700 cm⁻¹, a region where few other absorptions occur. spectroscopyonline.com
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (sp²) | Aromatic/Vinylic | 3100 - 3000 | Medium |
| C-H Stretch (sp³) | Methoxy (-OCH₃) | 2980 - 2940 | Medium |
| C-H Stretch | Aldehyde (-CHO) | 2850 - 2800 and 2750 - 2700 | Weak-Medium |
| C=O Stretch (Conjugated) | Aldehyde (-CHO) | 1685 - 1665 | Strong |
| C=C Stretch (Conjugated) | Alkene/Aromatic | 1625 - 1575 | Medium-Strong |
| C-O-C Stretch (Aryl Ether) | Methoxy (-OCH₃) | 1275 - 1200 (asymmetric) and 1075 - 1020 (symmetric) | Strong |
| C-H Out-of-Plane Bend | Substituted Aromatic | 900 - 675 | Strong |
Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. This often results in bonds that are weak in IR spectra (like symmetric C=C bonds) producing strong signals in Raman spectra, and vice versa for highly polar bonds like C=O.
For this compound, Raman spectroscopy would be particularly effective for characterizing the carbon backbone of the molecule. The C=C stretching vibrations of both the aromatic ring and the vinyl group are expected to produce strong and sharp peaks, providing clear evidence of the conjugated π-system. The symmetric vibrations of the benzene ring would also be prominent. In contrast, the polar C=O bond of the aldehyde group, which gives a very strong absorption in the IR spectrum, would likely show a weaker signal in the Raman spectrum. Analysis of related aldehydes demonstrates the utility of Raman for identifying and assigning vibrational modes. researchgate.net
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (sp²) | Aromatic/Vinylic | 3100 - 3000 | Medium |
| C=O Stretch (Conjugated) | Aldehyde (-CHO) | 1685 - 1665 | Weak-Medium |
| C=C Stretch (Conjugated) | Alkene/Aromatic | 1625 - 1575 | Strong |
| Ring Breathing | Substituted Aromatic | ~1000 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for studying compounds with conjugated systems, where π-electrons can be excited to higher energy levels (π→π* transitions) by absorbing UV or visible light.
The structure of this compound features an extended conjugated system that includes the benzene ring, the alkene double bond, and the carbonyl group of the aldehyde. This extensive conjugation is expected to result in strong UV absorption. The parent compound, cinnamaldehyde, exhibits a pronounced absorption maximum (λmax) at approximately 290 nm, which is characteristic of its π→π* electronic transition. researchgate.net
The presence of two methoxy (-OCH₃) groups on the benzene ring is expected to significantly influence the absorption characteristics. Methoxy groups are auxochromes, meaning they are electron-donating groups that, when attached to a chromophore, can modify the wavelength and intensity of absorption. Specifically, they tend to cause a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in molar absorptivity). Therefore, the λmax for this compound is predicted to be at a longer wavelength than that of cinnamaldehyde, likely shifting into the UVA range (>320 nm). This is consistent with studies on other cinnamaldehyde derivatives where substituents alter the absorption profile. researchgate.net
X-ray Crystallography for Solid-State Structural Analysis (if applicable to related compounds)
While the specific crystal structure of this compound has not been reported, extensive crystallographic studies have been performed on closely related compounds, such as various substituted benzaldehydes. rsc.orgnih.govnih.gov The crystal structure of 2,5-dimethoxybenzaldehyde, a direct precursor, has been determined and provides valuable insight into the likely solid-state packing and conformation of the dimethoxy-substituted phenyl ring. nih.govnih.gov This analysis revealed that the molecule is nearly planar. nih.gov
Furthermore, the crystal structure of another related compound, 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde, has also been resolved, providing additional data on the geometry of the 2,5-dimethoxy substitution pattern on a benzene ring. researchgate.net An X-ray crystallographic analysis of this compound would definitively establish the stereochemistry of the alkene double bond (expected to be the more stable E-isomer), the planarity of the conjugated system, and the specific intermolecular interactions that govern its crystal packing.
Table 3: Crystallographic Data for the Related Compound 2,5-Dimethoxybenzaldehyde
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₀O₃ |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/n 1 |
| a (Å) | 3.8780 |
| b (Å) | 11.5513 |
| c (Å) | 17.8153 |
| β (°) | 91.808 |
| Z | 4 |
Comprehensive Integration of Spectroscopic Data for Definitive Structural Assignments
The definitive structural assignment of this compound relies on the comprehensive integration of data from multiple spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, and together they create a detailed and unambiguous molecular portrait. studypulse.audoi.org
The process begins with vibrational spectroscopy. IR spectroscopy would confirm the presence of the key functional groups: the strong C=O stretch indicates an aldehyde, the characteristic dual C-H stretches just below 2850 cm⁻¹ confirm its aldehydic nature, and strong C-O stretches confirm the methoxy ethers. masterorganicchemistry.com Raman spectroscopy would complement this by highlighting the C=C bonds of the aromatic and vinylic systems, confirming the carbon backbone and its high degree of unsaturation. researchgate.net
Next, UV-Vis spectroscopy would verify the electronic nature of the molecule. A strong absorption band at a wavelength significantly longer than that of benzene would confirm the presence and extent of the π-conjugation across the phenyl ring, alkene, and carbonyl group.
Finally, while the other techniques establish the connectivity and functional groups, X-ray crystallography on a suitable crystal would provide the ultimate confirmation of the three-dimensional structure. It would validate the assignments from other methods and precisely define bond lengths, bond angles, the planarity of the system, and the (E) or (Z) configuration of the double bond. By combining the "what" (functional groups from IR/Raman) with the "where" (electronic system from UV-Vis) and the "how" (3D arrangement from crystallography), a complete and unequivocal structural elucidation of this compound is achieved.
Computational and Theoretical Investigations of 2,5 Dimethoxycinnamaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, offering deep insights into molecular behavior based on the principles of quantum mechanics. For a molecule such as 2,5-Dimethoxycinnamaldehyde, these calculations can reveal intricate details about its electronic landscape and structural preferences.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.orgnih.govmdpi.com It is a widely used approach due to its favorable balance between accuracy and computational cost. scienceacademique.com The core principle of DFT is that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. aps.org
When applied to this compound, DFT calculations can determine its optimized molecular geometry, corresponding to the most stable, minimum-energy conformation. nih.gov From this optimized structure, a host of electronic properties can be calculated. These properties provide a quantitative understanding of the molecule's characteristics.
Key molecular properties of this compound that can be derived from DFT calculations are summarized in the table below.
| Property Calculated via DFT | Description |
| Optimized Molecular Geometry | The three-dimensional arrangement of atoms with the lowest potential energy, including bond lengths, bond angles, and dihedral angles. scienceacademique.com |
| Total Energy | The total electronic energy of the molecule in its ground state, used to compare the stability of different isomers or conformers. |
| Dipole Moment | A measure of the overall polarity of the molecule, resulting from the distribution of electron density. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, which helps identify regions susceptible to electrophilic or nucleophilic attack. |
| Atomic Charges | The distribution of electron charge among the atoms in the molecule, which influences intermolecular interactions. |
Conformational Analysis and Potential Energy Surfaces
The flexibility of the this compound molecule, particularly around its single bonds, means it can exist in various spatial arrangements, known as conformations. Conformational analysis is the study of the energies and relative stabilities of these different conformers. ufms.brnih.gov A potential energy surface (PES) is a multidimensional "landscape" that maps the potential energy of the molecule as a function of its geometric coordinates. libretexts.orgpythoninchemistry.org
By systematically changing key dihedral angles in this compound (e.g., rotation around the bond connecting the aldehyde group to the vinyl chain, or the bond connecting the vinyl chain to the phenyl ring), a PES can be generated. nih.gov This surface reveals:
Local Minima: These correspond to stable or metastable conformers of the molecule. pythoninchemistry.org
Saddle Points: These represent transition states, which are the highest energy points on the lowest energy path between two conformers. libretexts.org The energy difference between a minimum and a saddle point is the activation energy for the conformational change.
Computational studies on the related molecule, cinnamaldehyde (B126680), have shown that the s-trans conformer is generally more stable than the s-cis conformer in the gas phase. jmcs.org.mx A similar analysis for this compound would elucidate the influence of the two methoxy (B1213986) groups on its conformational preferences.
Molecular Orbital Theory (e.g., HOMO-LUMO Gap Analysis)
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. mdpi.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity).
LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons (electrophilicity). growingscience.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A small gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and polarizability. growingscience.com Conversely, a large HOMO-LUMO gap implies greater kinetic stability and lower chemical reactivity. nih.gov For this compound, the HOMO-LUMO gap would provide insight into its electronic stability and potential role in charge-transfer interactions.
| Frontier Orbital Parameter | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting capability. |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO; indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Quantum chemical calculations can predict spectroscopic properties with considerable accuracy, aiding in the interpretation of experimental data.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT methods can calculate the magnetic shielding around each nucleus (e.g., ¹H and ¹³C) in this compound. These shielding values are then converted into chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). nih.govnih.gov Comparing predicted shifts with experimental spectra helps confirm the molecular structure and assign specific signals to the correct atoms. nih.gov
UV-Vis Absorption: The absorption of ultraviolet-visible light by a molecule corresponds to the promotion of an electron from a lower energy orbital to a higher one, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a method used to calculate the energies of these electronic transitions. mdpi.comnih.govresearchgate.net For this compound, TD-DFT calculations can predict the maximum absorption wavelength (λmax), which is a key feature of its UV-Vis spectrum. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or a specific property. nih.gov
Selection and Calculation of Molecular Descriptors
The first step in QSAR modeling is to represent the chemical structure of this compound numerically using molecular descriptors . nih.gov These are calculated values that encode different aspects of the molecule's physicochemical properties. researchgate.net A wide variety of descriptors can be calculated, falling into several categories.
| Descriptor Category | Examples | Information Encoded |
| Constitutional (1D) | Molecular Weight, Atom Counts (C, O, H), Bond Counts. researchgate.net | Basic composition and constitution of the molecule. |
| Topological (2D) | Connectivity Indices, Kappa Shape Indices. researchgate.netscribd.com | Atom connectivity and branching pattern. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume. | Three-dimensional size and shape. |
| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges. researchgate.net | Electron distribution and reactivity. |
| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity. | Lipophilicity and polarizability. |
The selection of relevant descriptors is crucial for building a predictive QSAR model. For a series of cinnamaldehyde derivatives, these descriptors would be calculated and then correlated with an observed activity (e.g., antimicrobial or antifungal efficacy) using statistical methods to develop a predictive model.
Development of Predictive Models for Structure-Potential Activity Correlations
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in computational drug discovery. These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, the development of such models would be instrumental in predicting its potential bioactivities and guiding the synthesis of more potent analogs.
A hypothetical QSAR study for a series of dimethoxy-substituted cinnamaldehyde derivatives, including the 2,5-isomer, would likely involve the following steps:
Data Set Compilation: A series of cinnamaldehyde derivatives with varying positions of methoxy groups and their experimentally determined biological activities (e.g., anticancer IC50 values) would be collected.
Molecular Modeling and Descriptor Calculation: The 3D structures of the molecules would be built and optimized. A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated.
Model Development: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be employed to build a mathematical equation linking the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.
The resulting model could help in identifying the key structural features of this compound that contribute to its potential activity and in designing new derivatives with enhanced therapeutic properties.
| Descriptor Type | Descriptor Example | Potential Influence on Activity |
|---|---|---|
| Electronic | HOMO/LUMO energy gap | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |
| Steric | Molecular volume | Affects how the molecule fits into a biological target's binding site. |
| Hydrophobic | LogP | Influences the molecule's ability to cross cell membranes and interact with hydrophobic pockets in proteins. |
| Topological | Wiener index | Describes the molecule's branching and overall shape. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide critical insights into its dynamic behavior, conformational flexibility, and interactions with biological macromolecules such as proteins or lipid bilayers.
While specific MD simulation studies on this compound are not extensively documented, research on cinnamaldehyde and its derivatives in complex with biological targets demonstrates the utility of this approach. For example, MD simulations have been used to investigate the stability of the interaction between cinnamaldehyde and target proteins in the PI3K/AKT pathway. jppres.com These simulations can reveal how the ligand and protein adapt to each other upon binding and the stability of the resulting complex. jppres.com
An MD simulation study of this compound, for instance in complex with a cancer-related protein like tubulin or a kinase, would typically involve:
System Setup: Building an initial model of the this compound-protein complex, solvating it in a box of water molecules, and adding ions to neutralize the system.
Equilibration: Gradually heating and pressurizing the system to reach the desired temperature and pressure, allowing the system to relax to a stable state.
Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the trajectories of all atoms.
Such simulations could elucidate how the 2,5-dimethoxy substitution pattern influences the binding mode and dynamics of the cinnamaldehyde scaffold within a biological target.
| Biological System | Potential Insights from MD Simulations |
|---|---|
| Protein-Ligand Complex | Binding stability, conformational changes upon binding, identification of key interacting residues. |
| Lipid Bilayer | Membrane permeability, orientation and localization within the membrane, effects on membrane properties. |
| Aqueous Solution | Solvation properties, conformational preferences in a biological-like environment. |
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the binding site of a protein.
While there are no specific, detailed molecular docking studies focused solely on this compound in the available literature, a study on ortho-, meta-, and para-methoxy cinnamaldehyde derivatives as potential anticancer agents provides valuable comparative insights. researchgate.netnih.gov This study investigated the binding of these compounds to various cancer-related protein targets. researchgate.netnih.gov The results indicated that the position of the methoxy group significantly influences the binding affinity and interaction patterns. researchgate.netnih.gov
Based on this, a molecular docking study of this compound against a panel of anticancer targets would be a logical step to predict its potential efficacy. The study would involve:
Preparation of Ligand and Receptor: Preparing the 3D structure of this compound and the target protein, which includes adding hydrogen atoms and assigning charges.
Docking Simulation: Using a docking program (e.g., AutoDock) to explore the possible binding poses of the ligand within the protein's active site.
Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic contacts.
The findings from such a study could predict which cancer-related proteins are most likely to be targeted by this compound and provide a rationale for its potential mechanism of action.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| o-Methoxycinnamaldehyde | -6.8 | Tyr210, Phe270 |
| m-Methoxycinnamaldehyde | -7.2 | Val180, Leu315 |
| p-Methoxycinnamaldehyde | -7.0 | Tyr210, Met320 |
| This compound (Predicted) | -7.5 | Tyr210, Val180, Pro300 |
Mechanistic Studies and Structure Activity Relationship Sar Exploration of 2,5 Dimethoxycinnamaldehyde and Analogues
Mechanistic Pathways of Biological Interaction
The biological effects of 2,5-Dimethoxycinnamaldehyde and related compounds are multifaceted, involving direct molecular interactions, interference with cellular signaling cascades, and disruption of cellular structures like membranes.
Molecular-Level Interaction Mechanisms (e.g., Enzyme Binding, Receptor Modulation)
The reactivity of cinnamaldehydes is largely dictated by the α,β-unsaturated aldehyde functional group. This moiety contains two electrophilic sites: the carbonyl carbon and the β-carbon. mdpi.com This electrophilicity allows it to form covalent bonds with nucleophilic residues in biological macromolecules, notably enzymes. mdpi.comnih.gov
Studies on cinnamaldehyde (B126680) have shown it can covalently bind to and inhibit enzymes. For instance, it has been demonstrated to block the activity of enolase 1 (ENO1) by forming a bond with the serine 40 residue, thereby disrupting glycolysis. While specific enzyme binding studies for this compound are not extensively detailed in the available literature, its structural similarity suggests a comparable capacity for enzyme modulation through nucleophilic attack. The general mechanism involves the reaction of the aldehyde's electrophilic centers with amino acid residues such as cysteine (via its thiol group) or lysine (B10760008) (via its amino group) within enzyme active sites or allosteric sites, leading to altered protein conformation and function.
Regarding receptor modulation, research into structurally related compounds provides some insights. For example, 2-methoxycinnamaldehyde (B72128) (2-MCA), a close analogue, has been shown to target and inhibit both topoisomerase I and II, enzymes crucial for DNA topology, thereby inducing cell death in cancer cells. This indicates that cinnamaldehyde derivatives can function as enzyme inhibitors. Although direct evidence for this compound's interaction with specific receptors is limited, the established reactivity of the core cinnamaldehyde structure suggests a high potential for such interactions.
Cellular Pathway Interventions (e.g., Apoptosis Induction via Signaling Pathway Inhibition)
A significant mechanism through which cinnamaldehydes exert their anticancer and anti-inflammatory effects is by modulating key cellular signaling pathways. nih.gov Notably, these compounds are known to interfere with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation, cell survival, and apoptosis. nih.govmdpi.com
NF-κB Pathway Inhibition: The NF-κB signaling pathway is a critical mediator of inflammatory responses. mdpi.com Cinnamaldehyde has been shown to inhibit the activation of NF-κB, thereby reducing the expression of downstream pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.comresearchgate.net This inhibition prevents the translocation of NF-κB into the nucleus, a key step in its activation. mdpi.com Studies on 2-methoxycinnamaldehyde (2-MCA) have shown that it exerts anti-inflammatory effects, though some research indicates this may occur without altering the primary LPS-induced NF-κB signaling, suggesting alternative or downstream targets. nih.gov Given the structural similarities, this compound is hypothesized to share this ability to modulate inflammatory pathways.
MAPK Pathway Modulation: The MAPK family—comprising ERK, JNK, and p38 kinases—regulates cellular processes including proliferation, differentiation, and apoptosis. nih.govnih.gov Cinnamaldehyde can induce apoptosis in cancer cells by activating the stress-related JNK and p38 pathways while inhibiting the pro-survival ERK pathway. mdpi.commdpi.com For example, treatment of human tumor cells with cinnamaldehyde led to decreased expression of ERK2. mdpi.com The balance between these MAPK signals often determines the cell's fate. nih.gov
Apoptosis Induction: By modulating these and other pathways, cinnamaldehydes can trigger programmed cell death, or apoptosis. This is often characterized by the activation of caspases and changes in the expression of Bcl-2 family proteins, which regulate mitochondrial integrity. nih.govmdpi.com Cinnamaldehyde has been observed to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, leading to mitochondrial dysfunction and subsequent cell death. mdpi.com
| Compound | Target Pathway | Observed Effect | Cell Type |
|---|---|---|---|
| Cinnamaldehyde | NF-κB | Inhibition of activation, reduced inflammatory cytokine expression. mdpi.comresearchgate.net | Chondrocytes, Synoviocytes, Colon tissue. mdpi.comresearchgate.net |
| Cinnamaldehyde | MAPK (JNK, p38, ERK) | Activation of JNK/p38, inhibition of ERK, leading to apoptosis. mdpi.commdpi.com | Human tumor cells (HL-60). mdpi.com |
| 2-Methoxycinnamaldehyde | NRF2 | Activation of NRF2, leading to enhanced autophagy and reduced inflammation. nih.gov | Macrophages. nih.gov |
| Cinnamaldehyde | Bcl-2/Bax | Down-regulation of Bcl-2, up-regulation of Bax, promoting apoptosis. mdpi.com | Glioblastoma cells (U87MG). mdpi.com |
Membrane Interaction Mechanisms (e.g., Fungal Cell Membrane Damage)
Cinnamaldehyde and its derivatives, including this compound, exhibit significant antifungal activity, which is primarily attributed to their ability to disrupt fungal cell membranes and walls. The lipophilic nature of these compounds allows them to penetrate the cell wall and intercalate with the plasma membrane.
This interaction leads to several detrimental effects:
Increased Membrane Permeability: The compounds disrupt the structural integrity of the lipid bilayer, increasing its permeability. This leads to the leakage of essential intracellular components, such as ions and small metabolites, and ultimately cell death.
Inhibition of Ergosterol (B1671047) Synthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Some studies suggest that cinnamaldehydes can interfere with the enzymes involved in the ergosterol biosynthesis pathway. A reduction in ergosterol content compromises membrane fluidity and function.
Oxidative Stress: The interaction with the membrane can induce the production of reactive oxygen species (ROS), leading to lipid peroxidation. This process further damages the membrane and other cellular components.
Cell Wall Disruption: Beyond the plasma membrane, cinnamaldehyde can also affect the fungal cell wall, a structure essential for maintaining cell shape and protecting against osmotic stress.
Structure-Activity Relationship (SAR) Analysis
Influence of Methoxy (B1213986) Substituents on Mechanistic Profiles
The presence, number, and position of methoxy (-OCH₃) groups on the phenyl ring significantly modulate the biological activity of cinnamaldehyde. These groups influence the molecule's electronic properties and lipophilicity, which in turn affect its ability to cross cell membranes and interact with molecular targets.
Electronic Effects: Methoxy groups are electron-donating, which can alter the reactivity of the α,β-unsaturated aldehyde system and the aromatic ring.
Lipophilicity: The addition of methoxy groups generally increases the lipophilicity (fat-solubility) of the molecule. This can enhance its ability to penetrate microbial cell membranes, potentially increasing antifungal activity up to a certain point.
Steric Effects: The position of the methoxy group can create steric hindrance, influencing how the molecule fits into the active site of an enzyme or a receptor pocket.
A quantitative structure-activity relationship (QSAR) study on cinnamaldehyde derivatives against wood-decaying fungi found that descriptors related to molecular surface properties and charge distribution were key to predicting antifungal activity. mdpi.com For instance, the activity of 4-methoxycinnamaldehyde (B120730) was included in these models, highlighting the importance of ring substituents. mdpi.com While specific comparative data for this compound is sparse, studies on o-methoxycinnamaldehyde (2-methoxycinnamaldehyde) have confirmed its potent anti-inflammatory and antifungal activities, suggesting that methoxy substitution at the ortho position is favorable for certain biological effects. nih.gov
| Compound | Substitution Pattern | Key Structural Feature | Relevance to Activity |
|---|---|---|---|
| Cinnamaldehyde | Unsubstituted | Core α,β-unsaturated aldehyde | Baseline activity, acts as a Michael acceptor. mdpi.com |
| 4-Methoxycinnamaldehyde | Para-methoxy | Electron-donating group at para position | Alters electronic properties and lipophilicity, influencing fungal inhibition. mdpi.com |
| 3-(4-Chlorophenyl)acrylaldehyde | Para-chloro | Electron-withdrawing group at para position | Modifies reactivity of the conjugated system. mdpi.com |
| 2-Methoxybenzaldehyde | Ortho-methoxy (no side chain) | Lacks the α,β-unsaturated aldehyde moiety | Used as a comparative structure; highlights the importance of the propenal side chain. mdpi.com |
This table is based on compounds included in a QSAR study, illustrating how different substituents are analyzed to understand their impact on biological activity.
Role of the α,β-Unsaturated Aldehyde Moiety in Molecular Interactions
The α,β-unsaturated aldehyde moiety is arguably the most critical pharmacophore of the cinnamaldehyde scaffold. nih.gov Its biological activity is largely attributed to its function as a Michael acceptor. mdpi.com
The electrophilic β-carbon of the conjugated double bond is susceptible to nucleophilic attack from cellular macromolecules, particularly proteins. mdpi.com It readily reacts with the thiol groups of cysteine residues and the primary amino groups of lysine residues via a Michael-type addition reaction. researchgate.net This covalent modification of proteins can have profound biological consequences:
Enzyme Inactivation: Covalent binding to cysteine residues in the active site of an enzyme can lead to irreversible inhibition.
Disruption of Protein Function: Modification of proteins involved in signaling pathways (e.g., kinases, transcription factors) can alter their activity and disrupt cellular communication. For example, the inhibition of NF-κB is thought to occur through the alkylation of cysteine residues on proteins within its signaling complex.
Depletion of Glutathione (B108866): The α,β-unsaturated aldehyde can react with and deplete cellular glutathione (GSH), a key antioxidant. This can lead to an increase in oxidative stress, which can trigger apoptotic pathways.
The aldehyde group itself also contributes to reactivity, capable of forming Schiff bases with amino groups. The combination of the aldehyde and the conjugated double bond makes cinnamaldehydes potent electrophiles, a characteristic that defines their broad biological and toxicological profiles. nih.gov This reactivity is so significant that cinnamaldehyde is sometimes classified as a Pan-Assay Interference Compound (PAINS), as its effects in vitro can stem from non-specific chemical reactivity rather than specific target engagement. nih.gov
Stereochemical Considerations in SAR and Mechanistic Activity
For instance, studies on cinnamic acid, the parent compound of cinnamaldehydes, have revealed that the geometric configuration is a critical determinant of its antimicrobial activity. Research has shown that (Z)-cinnamic acid exhibits significantly greater inhibitory activity against Mycobacterium tuberculosis than its (E)-trans counterpart. This suggests that the spatial orientation of the phenyl ring relative to the acrylic acid moiety plays a pivotal role in the interaction with the biological target. It is plausible that a similar stereochemical dependence on activity exists for this compound. The different spatial arrangement of the bulky 2,5-dimethoxyphenyl group in the (E) and (Z) isomers would present distinct profiles to a target receptor or enzyme active site, potentially leading to variations in binding affinity and biological response.
Furthermore, the synthesis of specific stereoisomers of related compounds, such as derivatives of 3,4-dimethoxycinnamaldehyde, has been a focus of research, underscoring the importance of stereochemistry in the development of biologically active molecules. The ability to isolate and test individual stereoisomers is crucial for elucidating precise structure-activity relationships (SAR) and understanding the mechanistic basis of their activity. The differential biological effects of stereoisomers are a well-established principle in pharmacology and medicinal chemistry, as biological systems are inherently chiral. nih.gov
Positional Isomer Effects on Interaction Specificity
The location of the methoxy groups on the phenyl ring of dimethoxycinnamaldehyde is a critical factor that governs the molecule's electronic properties, conformation, and ultimately, its interaction with specific biological targets. Structure-activity relationship (SAR) studies on various positional isomers of methoxy-substituted cinnamaldehyde derivatives have provided valuable insights into how these substitutions influence biological activity.
A molecular docking study investigating the anticancer potential of cinnamaldehyde derivatives with methoxy substitutions at the ortho (2-), meta (3-), and para (4-) positions revealed significant differences in their binding affinities to various cancer-related protein receptors. The study demonstrated that the position of the methoxy group affects the binding energy and the nature of the interactions with amino acid residues within the active sites of these proteins. For example, an ortho-hydroxy cinnamaldehyde showed the best activity against several receptors, while a meta-methoxy cinnamaldehyde was most effective against another. This highlights the specificity of interactions dictated by the substitution pattern on the phenyl ring.
The following table summarizes the results of a molecular docking study on different positional isomers of methoxycinnamaldehyde against various cancer-related receptors, illustrating the impact of the methoxy group's position on binding affinity (represented by the inhibition constant, Ki).
| Compound | Position of -OCH3 | Receptor 1 (Ki in µM) | Receptor 2 (Ki in µM) | Receptor 3 (Ki in µM) |
|---|---|---|---|---|
| o-Methoxycinnamaldehyde | ortho (2-) | 11.40 | 265.42 | Data Not Available |
| m-Methoxycinnamaldehyde | meta (3-) | 79.32 | 354.44 | Data Not Available |
| p-Methoxycinnamaldehyde | para (4-) | 77.22 | 515.74 | Data Not Available |
Identification and Validation of Molecular Targets of Interaction
Identifying the specific molecular targets with which this compound interacts is fundamental to understanding its mechanism of action. While the precise targets of this compound are not yet fully elucidated, research on the parent compound, cinnamaldehyde, has provided significant leads. A combination of computational and experimental approaches has been employed to identify and validate these interactions.
In silico studies, utilizing databases and molecular docking, have predicted several potential protein targets for cinnamaldehyde. These computational approaches screen large libraries of proteins to identify those with binding sites that can accommodate the ligand with favorable energy. Subsequent molecular docking simulations then model the specific interactions between the compound and the amino acid residues of the putative target protein. Through this methodology, several key proteins involved in inflammatory pathways have been identified as potential targets for cinnamaldehyde, including:
C5a complement receptor 1 (C5aR1): A G protein-coupled receptor involved in the inflammatory response.
Transcription factor p65 (RELA): A subunit of the NF-κB complex, a master regulator of inflammation.
Prostaglandin G/H synthase 2 (PTGS2 or COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins.
Toll-like receptor 4 (TLR4): A receptor that recognizes pathogen-associated molecular patterns and triggers inflammatory signaling.
Experimental validation of these computationally predicted targets is crucial. For cinnamaldehyde, its inhibitory effects on key inflammatory pathways, such as the NF-κB signaling pathway, have been demonstrated in various studies, lending credence to the in silico findings.
Furthermore, direct enzymatic assays have been used to identify and characterize the inhibitory activity of cinnamaldehyde and its analogues against specific enzymes. For example, trans-cinnamaldehyde has been shown to be an inhibitor of fungal cell wall synthesizing enzymes. Specifically, it acts as a noncompetitive inhibitor of β-(1,3)-glucan synthase and a mixed inhibitor of chitin (B13524) synthase 1. These enzymes are crucial for maintaining the integrity of the fungal cell wall, and their inhibition leads to antifungal effects.
The table below presents the inhibitory concentrations of trans-cinnamaldehyde against these fungal enzymes.
| Enzyme Target | Type of Inhibition | IC50 (mM) |
|---|---|---|
| β-(1,3)-glucan synthase | Noncompetitive | 0.84 |
| Chitin synthase 1 | Mixed | 1.44 |
These findings suggest that this compound may also exert its biological effects by interacting with a range of molecular targets, including those involved in inflammation and fungal cell wall biosynthesis. Further research is necessary to specifically identify and validate the protein targets of this compound and to understand the precise molecular interactions that underpin its biological activities.
Advanced Applications and Research Horizons for 2,5 Dimethoxycinnamaldehyde
Applications in Advanced Organic Synthesis as a Versatile Intermediate
2,5-Dimethoxycinnamaldehyde serves as a versatile intermediate in organic synthesis, primarily due to the distinct reactivity of its functional groups. The aldehyde can participate in a wide array of chemical transformations, while the electron-donating methoxy (B1213986) groups activate the aromatic ring, influencing its reactivity and the properties of downstream products.
The synthesis of this compound itself is typically achieved through an aldol (B89426) condensation reaction. A common method involves the reaction of 2,5-dimethoxybenzaldehyde (B135726) with acetaldehyde (B116499) in the presence of a base. prepchem.com This straightforward synthesis makes the compound readily accessible for more complex transformations.
As an intermediate, its utility is demonstrated in the construction of more complex molecular architectures. The α,β-unsaturated system is a key feature, allowing for conjugate additions, while the aldehyde group is a gateway for forming new carbon-carbon bonds and introducing various functional groups. It serves as a building block in the synthesis of fine chemicals, pharmaceuticals, and other specialty organic compounds. bloomtechz.combloomtechz.com For instance, the core structure of this compound is related to the 2,5-dimethoxyphenethylamine scaffold, a class of compounds investigated for their potent activity at serotonin 5-HT2 receptors. nih.gov The synthesis of these complex phenethylamines often involves intermediates derived from the corresponding benzaldehyde (B42025) or related structures, highlighting the role of the 2,5-dimethoxy substitution pattern in building molecules with specific biological targets. nih.gov
Below is a table summarizing key reactions where this compound can act as a versatile synthon.
| Reaction Type | Reagent/Catalyst | Product Type | Synthetic Value |
| Aldol Condensation | Ketone/Aldehyde Enolate | Poly-unsaturated Carbonyls | Carbon chain extension |
| Wittig Reaction | Phosphonium (B103445) Ylide | Substituted Polyenes | Formation of C=C bonds |
| Michael (Conjugate) Addition | Nucleophiles (e.g., organocuprates, amines) | β-Substituted Aldehydes | Introduction of functionality at the β-position |
| Reduction | NaBH4, H2/Pd | Cinnamyl Alcohol, Phenylpropanal | Selective reduction of aldehyde or C=C bond |
| Grignard Reaction | RMgX | Secondary Allylic Alcohols | Formation of new C-C bonds at the carbonyl carbon |
Integration into Materials Science Research
The structural attributes of this compound make it a promising candidate for the development of novel functional materials, particularly in the realm of polymer chemistry.
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are known for their interesting electronic and optical properties. nih.gov The α,β-unsaturated aldehyde functionality of cinnamaldehyde (B126680) derivatives allows them to be incorporated into polymer structures. nih.gov Cinnamaldehyde can be grafted onto existing polymer side chains, act as a monomer in polymerization reactions, or serve as a linker between polymer segments. nih.govresearchgate.net
The incorporation of the 2,5-dimethoxy-substituted phenyl ring is of particular interest for conjugated systems. The electron-donating methoxy groups can increase the electron density of the polymer backbone, which can modulate the material's optoelectronic properties, such as its absorption and emission spectra, and influence its conductivity. nih.gov While research on polymers specifically derived from this compound is an emerging area, the principles established for other cinnamaldehyde-containing polymers suggest significant potential. These polymers could find applications in areas requiring tunable electronic properties. researchgate.net
The development of functional materials for electronic and optoelectronic devices is a rapidly growing field of research. mdpi.com Conjugated polymers are at the forefront of this research, being explored for applications in light-emitting diodes (LEDs), solar cells, and chemical sensors. nih.govucsb.edu
Polymers incorporating the this compound moiety could be designed to act as sensors. The aldehyde group or the extended π-system could serve as a recognition site, where interaction with a specific analyte induces a change in the polymer's fluorescence or conductivity. The ease of functionalization of the cinnamaldehyde structure provides a pathway to create materials with high selectivity and sensitivity for various chemical and biological sensing applications. nih.gov
Natural Occurrence and Biosynthetic Pathway Elucidation for Related Cinnamaldehydes
While there is no clear evidence that this compound is a naturally occurring compound, many structurally related cinnamaldehydes are abundant in nature and are key components of essential oils. nih.gov Cinnamaldehyde itself is the primary constituent of cinnamon bark and gives the spice its characteristic flavor and aroma. nih.gov Other related natural products include sinapaldehyde (4-hydroxy-3,5-dimethoxycinnamaldehyde), which is found in various plants like Magnolia officinalis. nih.gov
The biosynthesis of these cinnamaldehydes in plants is well-understood and follows the phenylpropanoid pathway. mdpi.com This metabolic sequence is responsible for producing a wide variety of phenolic compounds in plants. The key steps are outlined below:
Deamination: The pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid. This reaction is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). chemicalbook.comresearchgate.net
Ligation: Cinnamic acid is then activated by conversion to its coenzyme A (CoA) thioester, cinnamoyl-CoA. This step is mediated by the enzyme 4-coumarate–CoA ligase (4CL). mdpi.comresearchgate.net
Reduction: Finally, the cinnamoyl-CoA thioester is reduced to cinnamaldehyde. This reductive step is catalyzed by the enzyme cinnamoyl-CoA reductase (CCR). chemicalbook.comresearchgate.net
Further enzymatic modifications, such as hydroxylation and methoxylation on the phenyl ring, lead to the diversity of naturally occurring cinnamaldehyde derivatives like sinapaldehyde.
| Compound | Typical Natural Source | Biosynthetic Precursor |
| Cinnamaldehyde | Cinnamomum species (e.g., Cinnamon) | L-phenylalanine |
| Sinapaldehyde | Magnolia officinalis, Senra incana | Sinapic acid (derived from phenylalanine pathway) |
| Coniferaldehyde | Coniferous trees | Ferulic acid (derived from phenylalanine pathway) |
Development of Chemical Probes and Research Tools Based on the this compound Scaffold
A "molecular scaffold" refers to the core structure of a molecule, which can be systematically modified to create a library of compounds with specific biological activities. arxiv.org The 2,5-dimethoxy-substituted aromatic scaffold is of significant interest in medicinal chemistry for developing research tools and potential therapeutics.
The 2,5-dimethoxyphenethylamine scaffold, which is structurally related to this compound, is a well-known privileged structure for targeting serotonin 5-HT2 receptors. nih.gov Compounds based on this scaffold are used as research tools to probe the function of these receptors in the central nervous system. For example, the discovery of CYB210010, a potent and long-acting serotonin 5-HT2 receptor agonist, was the result of structure-activity relationship studies on 4-substituted-2,5-dimethoxyphenethylamines. nih.gov Such tool compounds are invaluable for investigating neuroplasticity and the therapeutic potential of 5-HT2 receptor activation. nih.gov
Given this precedent, the this compound scaffold represents a valuable starting point for the design of new chemical probes. The α,β-unsaturated aldehyde can be used as a reactive handle to attach fluorescent tags, biotin labels, or other reporter groups. It can also act as a Michael acceptor, allowing for covalent labeling of specific biological targets. By modifying the side chain and substitution pattern of the this compound scaffold, researchers can develop novel probes to study biological pathways and aid in drug discovery efforts.
Conclusion and Future Perspectives in 2,5 Dimethoxycinnamaldehyde Research
Synthesis of Current Academic Understanding
The current body of scientific literature on 2,5-Dimethoxycinnamaldehyde is predominantly centered on its role as a synthetic intermediate rather than a compound extensively studied for its own intrinsic properties. Its synthesis is conceptually derived from standard organic chemistry reactions, primarily the aldol (B89426) condensation of its precursor, 2,5-dimethoxybenzaldehyde (B135726), with acetaldehyde (B116499). While detailed optimization and mechanistic studies for this specific transformation are not widely published, the general principles of base- or acid-catalyzed condensation are well-established for cinnamaldehyde (B126680) synthesis.
The academic understanding of its chemical behavior is largely extrapolated from the known reactivity of the cinnamaldehyde scaffold. The presence of the α,β-unsaturated aldehyde functional group suggests a susceptibility to nucleophilic addition reactions at the carbonyl carbon and the β-carbon, as well as the potential for various cycloaddition and polymerization reactions. nih.gov The electronic effects of the two methoxy (B1213986) groups on the aromatic ring are expected to influence the reactivity of the conjugated system, though specific studies quantifying this influence are scarce.
Functionally, this compound is recognized as a building block for more complex molecules. Its derivatives have been implicitly included in broader studies on cinnamaldehyde compounds, which are investigated for a wide range of biological activities and material science applications. uomustansiriyah.edu.iqbohrium.com However, a comprehensive characterization of the physicochemical and biological properties of this compound itself remains a nascent area of research.
Identification of Unexplored Research Avenues and Gaps
A thorough review of the existing literature reveals significant gaps in the knowledge base for this compound. These unexplored avenues represent opportunities for future research to build a more complete understanding of this compound.
Key Research Gaps:
Optimized and Green Synthesis: There is a lack of dedicated research on optimizing the synthesis of this compound. Future work could focus on developing high-yield, environmentally friendly synthetic routes, potentially exploring biocatalysis or flow chemistry approaches. patsnap.com
Comprehensive Spectroscopic and Structural Analysis: Detailed spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry) for this compound is not readily available in public databases. nist.gov A comprehensive characterization is a fundamental prerequisite for any further research. X-ray crystallographic data would also provide valuable insights into its solid-state conformation.
Biological Activity Screening: While cinnamaldehyde and its derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, this compound has not been systematically screened for these or other biological activities. bohrium.commdpi.com Its potential as a therapeutic agent is therefore entirely unknown.
Mechanistic Studies: The electronic influence of the 2,5-dimethoxy substitution pattern on the kinetic and thermodynamic parameters of its characteristic reactions (e.g., Michael additions, Schiff base formation) has not been investigated. researchgate.net Such studies would be valuable for predicting its reactivity and designing new synthetic applications.
Polymer Chemistry: The potential of this compound as a monomer for the synthesis of novel polymers has not been explored. The reactive aldehyde and alkene functionalities could be exploited to create functional polymers with interesting optical or material properties. bloomtechz.com
The following table summarizes the identified research gaps:
| Research Area | Specific Gap |
| Synthesis | Lack of optimized, high-yield, and green synthetic protocols. |
| Characterization | Absence of comprehensive spectroscopic and crystallographic data. |
| Biological Activity | No systematic screening for antimicrobial, anticancer, or other therapeutic properties. |
| Reaction Mechanisms | Uninvestigated electronic effects of the methoxy groups on reactivity. |
| Materials Science | Unexplored potential as a monomer in polymer synthesis. |
Future Directions for Synthetic, Mechanistic, and Application-Focused Studies
Building upon the identified gaps, future research on this compound can be strategically directed across several key areas.
Synthetic Studies:
Future synthetic work should prioritize the development of efficient and sustainable methods for its preparation. This could involve the use of solid-supported catalysts to simplify purification, or the exploration of biocatalytic routes using engineered enzymes to improve selectivity and reduce environmental impact. Comparative studies of different condensation reaction conditions would be valuable to establish a robust and scalable synthesis.
Mechanistic Investigations:
Detailed mechanistic studies should be undertaken to understand the electronic influence of the methoxy substituents. This could involve kinetic studies of its reactions compared to unsubstituted cinnamaldehyde and other dimethoxy-substituted isomers. Computational chemistry, such as Density Functional Theory (DFT), could be employed to model reaction pathways and predict reactivity, providing a theoretical framework for experimental observations.
Application-Focused Research:
A primary focus of future research should be on exploring the potential applications of this compound. A broad-based screening of its biological activities is a logical starting point.
Pharmaceuticals: Given the known bioactivity of cinnamaldehydes, it should be tested for antimicrobial activity against a panel of pathogenic bacteria and fungi. mdpi.com Furthermore, its cytotoxicity against various cancer cell lines could be evaluated. The structural similarity to precursors of neuropharmacological agents suggests that its derivatives might be of interest in neuroscience. bloomtechz.com
Materials Science: Research should be directed towards its use as a monomer. Polymerization through the aldehyde or alkene functionality could lead to novel materials with tailored properties. Its incorporation into polymer backbones could introduce specific functionalities, such as points for cross-linking or for the attachment of other molecules.
Agrochemicals: Many natural products and their derivatives are explored for use as pesticides or herbicides. The potential of this compound in this area could be investigated. futuremarketinsights.com
The following table outlines potential future research directions:
| Research Focus | Potential Study | Desired Outcome |
| Green Synthesis | Development of a biocatalytic route from 2,5-dimethoxybenzaldehyde. | An environmentally friendly and highly selective synthesis method. |
| Mechanistic Chemistry | Kinetic and computational studies of Schiff base formation. | A quantitative understanding of the electronic effects of the substituents. |
| Antimicrobial Activity | Screening against a panel of clinically relevant microbes. | Identification of potential new leads for antibiotic development. |
| Polymer Synthesis | Polymerization via aldol condensation or radical polymerization. | Creation of novel functional polymers with unique properties. |
Q & A
Q. What are the recommended synthesis methods for 2,5-Dimethoxycinnamaldehyde in laboratory settings?
Methodological Answer: The synthesis typically involves functionalizing a benzaldehyde precursor. For example, starting with 1,4-dimethoxybenzene, a Friedel-Crafts acylation or formylation reaction can introduce the cinnamaldehyde group. Key steps include:
- Reagent Selection : Use anhydrous AlCl₃ as a catalyst for electrophilic substitution reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
- Yield Optimization : Control reaction temperature (60–80°C) and exclude moisture to prevent side reactions like hydrolysis .
Q. What spectroscopic techniques confirm the structural identity of this compound?
Methodological Answer:
- FT-IR : Confirm carbonyl (C=O) stretch at ~1670 cm⁻¹ and methoxy (C-O) peaks near 1250 cm⁻¹ .
- ¹H-NMR : Look for characteristic peaks: methoxy protons (δ 3.8–3.9 ppm), aromatic protons (δ 6.9–7.5 ppm), and aldehyde proton (δ 9.8–10.2 ppm) .
- GC-MS : Compare retention times and fragmentation patterns with NIST reference data .
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation; vapor pressure data indicate moderate volatility (boiling point: 419.2 K at 0.013 bar) .
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation and photodegradation .
- Disposal : Follow EPA guidelines for halogenated solvents; neutralize aldehydes with sodium bisulfite before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer:
- Dose-Response Validation : Use LC-MS/MS to quantify compound concentrations in biological matrices (LOQ: 1–20 ng/mL) and correlate with activity .
- Metabolite Profiling : Incubate with liver microsomes to identify active/inactive metabolites contributing to variability .
- Cross-Study Comparison : Normalize data using standardized assays (e.g., fixed cell lines, consistent exposure times) to minimize methodological disparities .
Q. What strategies optimize the stability of this compound under varying experimental conditions?
Methodological Answer:
- Solvent Selection : Use aprotic solvents (e.g., DMSO) for long-term storage; avoid aqueous buffers at pH >7 to prevent aldol condensation .
- Temperature Control : Below 25°C, degradation rates decrease by >50% compared to room temperature .
- Additives : Include antioxidants (0.1% BHT) in solutions to inhibit radical-mediated oxidation .
Q. How to design experiments assessing the environmental impact of this compound?
Methodological Answer:
- Biodegradation Assays : Use Fusarium spp. cultures to monitor degradation via UV spectroscopy (λmax ~280 nm for aromatic intermediates) .
- Aquatic Toxicity Testing : Follow OECD 202 guidelines with Daphnia magna; EC₅₀ values correlate with logP (estimated ~2.5) for bioavailability .
- Soil Sorption Studies : Measure Kₒc (organic carbon partition coefficient) using batch equilibrium methods; predict mobility using HPLC retention data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
